2',3',5'-Tri-O-benzoyl-5-iodouridine
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Overview
Description
2’,3’,5’-Tri-O-benzoyl-5-iodouridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-iodouridine typically involves the benzoylation of uridine followed by iodination. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process. The iodination step can be achieved using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for 2’,3’,5’-Tri-O-benzoyl-5-iodouridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the parent nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of benzoyl groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: The parent nucleoside, 5-iodouridine.
Scientific Research Applications
2’,3’,5’-Tri-O-benzoyl-5-iodouridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its antitumor activity, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-iodouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’,5’-Tri-O-benzoyluridine
- 2’,3’,5’-Tri-O-benzoyl-5-fluorouridine
- 2’,3’,5’-Tri-O-benzoyl-5-chlorouridine
Uniqueness
2’,3’,5’-Tri-O-benzoyl-5-iodouridine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and biological activities. The iodine atom enhances the compound’s ability to inhibit DNA synthesis and induce apoptosis compared to its analogs .
Properties
Molecular Formula |
C30H23IN2O9 |
---|---|
Molecular Weight |
682.4 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38) |
InChI Key |
WMICXMSIWHLUII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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